molecular formula C22H27N3O2S2 B2897514 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686771-22-2

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2897514
CAS No.: 686771-22-2
M. Wt: 429.6
InChI Key: AJJJWIBKNOOOJG-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic scaffold combining a thiophene ring fused to a pyrimidine ring. The structure is further modified at two key positions:

  • Position 2: A sulfanyl group (-S-) linked to a 2-oxoethyl chain bearing a 2-ethylpiperidine moiety.
  • Position 3: A 4-methylphenyl group, contributing aromaticity and hydrophobicity.

The compound’s design likely targets kinase inhibition or antiproliferative activity, as thieno[3,2-d]pyrimidine derivatives are well-documented in oncology research . The 2-ethylpiperidine group may enhance blood-brain barrier penetration, while the 4-methylphenyl substituent could modulate receptor binding affinity.

Properties

IUPAC Name

2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-3-16-6-4-5-12-24(16)19(26)14-29-22-23-18-11-13-28-20(18)21(27)25(22)17-9-7-15(2)8-10-17/h7-10,16H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJJWIBKNOOOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-ethylpiperidine with ethyl chloroformate to form an intermediate, which is then reacted with 4-methylphenylthiourea under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Structure Substitution Pattern Biological Activity Key Findings References
Target Compound 2-(2-ethylpiperidin-1-yl)-2-oxoethylsulfanyl; 3-(4-methylphenyl) Not explicitly reported (likely kinase inhibition) Hypothesized selectivity due to 4-methylphenyl and piperidine groups
Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines 4,6-Disubstituted (pyrrolidinyl and acetylenic groups) EGFR/ErbB2 inhibition (IC50: 14–90 nM) Dual inhibition of EGFR and ErbB2; improved oral bioavailability with carbamate modifications
4,6-Substituted thieno[3,2-d]pyrimidines C-4: Electrophilic warhead; C-6: Extended substituents BTK inhibition (equipotent to Olmutinib) High BTK selectivity over EGFR; C-6 substitutions critical for activity
Thieno[2,3-d]pyrimidines with pyrazole units Backbone isomerism ([2,3-d] vs. [3,2-d]) Antiproliferative activity (PI3Kα inhibition) [2,3-d] isomers showed superior activity vs. [3,2-d] analogues
2-Alkoxy-4-triazolyl thieno[3,2-d]pyrimidines Triazole ring at C-4 Antiepileptic activity Non-fused triazole retained activity; substituent-dependent efficacy

Pharmacokinetic and Selectivity Profiles

Key Observations:

Backbone Isomerism: Thieno[2,3-d]pyrimidines (e.g., compounds 7a–d) demonstrated 2–3× higher antiproliferative activity than [3,2-d] isomers in PI3Kα inhibition assays, highlighting the impact of core structure .

Substituent Position: In BTK inhibitors, 4,6-substitution on thieno[3,2-d]pyrimidine (e.g., compounds 7 and 8) achieved >100× selectivity for BTK over EGFR, unlike Olmutinib’s dual inhibition .

Electronic Effects: QSAR studies on antihyperlipaemic thieno[3,2-d]pyrimidin-4-ones revealed that electronic parameters (e.g., Hammett σ) of C-2 substituents correlate strongly with activity, whereas steric/lipophilic effects are less critical .

Clinical and Preclinical Relevance

  • Anticancer Potential: Analogues like 4,6-disubstituted thieno[3,2-d]pyrimidines (EGFR IC50: 14 nM) and BTK inhibitors (IC50 < 10 nM) suggest the target compound may occupy a niche in kinase-driven malignancies .
  • Antimicrobial Activity: Thieno[3,2-d]pyrimidines with acyl hydrazone moieties (e.g., compound 83c) showed moderate antibacterial activity (MIC: 25 µg/mL vs. S. aureus), though less potent than streptomycin .

Biological Activity

The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including cytotoxicity against cancer cell lines and mechanisms of action.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidin-4-one core with various substituents that may influence its biological properties. The presence of the ethylpiperidine moiety and the sulfanyl group are particularly noteworthy for their potential roles in modulating biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of thieno[3,2-d]pyrimidin derivatives against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Compounds similar to the target compound demonstrated significant cytotoxicity with IC50 values ranging from 14.5 to 40.0 µM, indicating a promising therapeutic potential against breast cancer cells .
  • HCT-116 and PC-3 : Additional studies on derivatives showed potent activity against these colorectal and prostate cancer cell lines, suggesting that modifications to the thieno[3,2-d]pyrimidine structure can enhance efficacy .

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with cancer progression:

  • VEGFR-2 Inhibition : Some derivatives have been shown to inhibit VEGFR-2 tyrosine kinase activity, which is crucial for angiogenesis in tumors . This inhibition can lead to reduced tumor growth and metastasis.
  • Cereblon Ligase Binding : The compound's structural features suggest it may interact with cereblon E3 ligase, potentially modulating protein degradation pathways relevant in cancer biology . This interaction could lead to targeted degradation of oncogenic proteins.

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidin derivatives appears closely linked to their structural components:

Structural FeatureEffect on Activity
Ethylpiperidine moietyEnhances solubility and bioavailability
Sulfanyl groupMay facilitate interactions with biological targets
4-Methylphenyl substituentInfluences binding affinity to receptors

Research indicates that modifications in these regions can significantly alter potency and selectivity against different cancer cell types .

Case Studies

  • Study on Thieno[3,2-d]pyrimidin Derivatives :
    • A series of derivatives were synthesized and tested for cytotoxicity against MCF-7 cells.
    • The best-performing compound exhibited an IC50 value of 19.4 µM compared to doxorubicin's 40.0 µM.
  • In Silico Studies :
    • Molecular docking studies have been conducted to predict interactions with EGFR and PI3K pathways.
    • These studies provide insights into how structural modifications could enhance therapeutic efficacy .

Q & A

Q. Table 1. Critical Synthesis Parameters

StepReaction TypeOptimal ConditionsYield Range
1CyclocondensationDMF, 80°C, 12 h60–70%
2Sulfanyl additionK₂CO₃, DCM, RT, 6 h75–85%
3Final purificationSilica chromatography90–95%

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., 4-methylphenyl at δ 2.35 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 482.15) .
  • HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves torsional angles of the thienopyrimidine core (if crystals form) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Answer:
Discrepancies often arise from assay conditions or target specificity. Mitigation strategies:

  • Dose-response profiling : Use 8-point dilution series (1 nM–100 µM) to compare IC₅₀ values across cell lines .
  • Target validation : Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Solubility adjustments : Optimize DMSO concentration (<0.1%) to avoid aggregation artifacts .
  • Structural analogs : Compare activity of derivatives with modified piperidinyl or sulfanyl groups to isolate key pharmacophores .

Advanced: What computational methods are suitable for designing analogs with improved pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding to kinase ATP pockets (e.g., EGFR, VEGFR2) using PDB structures .
  • ADMET prediction (SwissADME) : Optimize logP (<5) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute the 2-ethylpiperidinyl group with morpholine or azetidine to enhance solubility .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How can the mechanism of action be elucidated when initial biochemical assays show non-specific inhibition?

Answer:

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • RNA sequencing : Identify differentially expressed pathways (e.g., MAPK/ERK) in treated vs. control cells .
  • Kinase-enrichment assays : Use immobilized kinase libraries to quantify binding affinity .
  • Metabolic labeling : Track ³H-thymidine incorporation to assess DNA synthesis inhibition .

Advanced: What strategies are effective for analyzing the compound’s conformational stability in solution?

Answer:

  • Variable-temperature NMR : Detect rotameric forms of the sulfanyl-ethylpiperidinyl chain (e.g., Δδ >0.2 ppm at 298–318 K) .
  • Density functional theory (DFT) : Calculate energy barriers for bond rotation (B3LYP/6-31G* basis set) .
  • Circular dichroism (CD) : Monitor π→π* transitions in the thienopyrimidine core to assess aggregation .

Advanced: How can researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

Answer:

  • 3D spheroid penetration assays : Use confocal microscopy with fluorescent analogs to quantify drug distribution .
  • Hypoxia-mimetic conditions : Compare IC₅₀ under normoxia (21% O₂) vs. hypoxia (1% O₂) .
  • Extracellular matrix (ECM) interactions : Test activity in Matrigel-embedded cultures to mimic in vivo barriers .

Advanced: What experimental approaches validate the compound’s selectivity for protein targets over nucleic acids?

Answer:

  • Fluorescence displacement assays : Use ethidium bromide or SYBR Green to rule out DNA intercalation .
  • Surface plasmon resonance (SPR) : Measure real-time binding to immobilized kinases vs. dsDNA .
  • CRISPR knockouts : Compare cytotoxicity in wild-type vs. target kinase-deficient cell lines .

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